molecular formula C9H10N2O3 B12575385 Ethyl (4-nitrosophenyl)carbamate CAS No. 303158-01-2

Ethyl (4-nitrosophenyl)carbamate

Cat. No.: B12575385
CAS No.: 303158-01-2
M. Wt: 194.19 g/mol
InChI Key: NFQBXWCVBVRJQK-UHFFFAOYSA-N
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Description

Ethyl (4-nitrosophenyl)carbamate (CAS: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

303158-01-2

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl N-(4-nitrosophenyl)carbamate

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(12)10-7-3-5-8(11-13)6-4-7/h3-6H,2H2,1H3,(H,10,12)

InChI Key

NFQBXWCVBVRJQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)N=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ethyl 4 Nitrosophenyl Carbamate

Routes via Oxidation of Aniline (B41778) Derivatives

Oxidation of Ethyl (4-aminophenyl)carbamate

The conversion of Ethyl (4-aminophenyl)carbamate to its nitroso analogue involves the selective oxidation of the primary aromatic amine group. The presence of the ethyl carbamate (B1207046) substituent on the aromatic ring influences the reactivity of the amine and the stability of the resulting product. Various oxidative systems have been developed to facilitate this transformation with high efficiency and selectivity.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for the conversion of aromatic amines to nitroso compounds. nih.govscispace.com These reactions are typically performed in the presence of a catalyst to activate the peroxide and achieve selective oxidation. For instance, peroxotungstophosphate has been used to oxidize various aromatic amines to their corresponding nitroso derivatives. nih.gov Another effective method involves the use of 3-chloroperoxybenzoic acid (m-CPBA), which has been successfully employed for the synthesis of nitroso compounds from amino precursors. nih.gov

The general scheme for peroxide-mediated oxidation is as follows: R-C₆H₄-NH₂ + [Oxidant] → R-C₆H₄-NO

In the context of Ethyl (4-aminophenyl)carbamate, the reaction would proceed to form Ethyl (4-nitrosophenyl)carbamate. The selectivity of this reaction is critical, as over-oxidation can lead to the formation of the corresponding nitro compound. mdpi.com Reaction conditions, such as temperature, are crucial; lower temperatures generally favor the formation of the nitroso derivative. mdpi.com

A variety of metal-based catalysts have been shown to be highly effective in the oxidation of primary aromatic amines to nitroso compounds, often using hydrogen peroxide as the terminal oxidant. rsc.orgorganic-chemistry.org Molybdenum complexes are particularly noteworthy for this transformation. rsc.orgresearchgate.netorganic-chemistry.org For example, the complex [Mo(O)(O₂)₂(H₂O)(hmpa)] (hmpa = hexamethylphosphoramide) catalyzes the selective oxidation of a wide range of primary aromatic amines to their nitroso derivatives in high yields. rsc.org The reaction is typically carried out in a solvent like dichloromethane at room temperature. rsc.org The carbamate group in the para position, being electronically similar to an acetamido group, is compatible with this catalytic system. rsc.org

Other molybdenum salts, such as ammonium molybdate or MoO₃/KOH, also catalyze the H₂O₂ oxidation of anilines, yielding nitrosoarenes. organic-chemistry.orgresearchgate.net The efficiency of this process is highly dependent on pH, with optimal results often achieved in the range of pH 3-5. organic-chemistry.org Heteropolyoxometalates, such as peroxotungstophosphate, also serve as efficient catalysts for this oxidation. nih.govmdpi.com Furthermore, platinum nanoparticles supported on titanium dioxide (Pt/TiO₂) have been used for the selective photocatalytic oxidation of aniline to nitrosobenzene (B162901) under visible light, suggesting a potential route for related derivatives. acs.org

Table 1: Metal-Catalyzed Oxidation of Substituted Anilines to Nitroso Compounds using H₂O₂ and [Mo(O)(O₂)₂(H₂O)(hmpa)]
Substituent (R) in RC₆H₄NH₂Reaction Time (h)Yield (%)
H2475
p-CH₃1480
p-CH₂CH₃1580
p-OCH₃1478
p-F7240
p-Cl4850
p-Br4850
m-CH₃2470
o-CH₃2475

Data adapted from literature reports on the oxidation of various anilines, demonstrating the general applicability of the method. rsc.org

Electrochemical methods offer an alternative, reagent-free approach to the oxidation of aniline derivatives. nih.govnih.gov The anodic oxidation of anilines at an electrode surface, such as platinum, can lead to the formation of various products, including those resulting from oxidation at the nitrogen atom. tsijournals.com The mechanism typically involves the initial formation of a cation radical, which can then undergo further transformations. tsijournals.com

The potential required for the electrochemical oxidation of anilines is dependent on the nature of the substituents on the aromatic ring. nih.govumn.edu While the direct electrochemical synthesis of this compound from its amino precursor is not extensively detailed, the general principles of aniline oxidation suggest its feasibility. mdpi.com Control of the electrode potential, pH, and solvent system would be critical to achieve selective formation of the nitroso compound and prevent polymerization or the formation of other oxidation products like azoxybenzenes. tsijournals.comat.ua

Nitrosation of Phenolic Precursors Followed by Carbamate Formation

An alternative synthetic strategy involves the initial nitrosation of a phenolic precursor, followed by the introduction of the ethyl carbamate group. This two-step approach begins with the C-nitrosation of a phenol, a classic reaction that typically occurs at the para position. nih.gov

The process can be conceptualized as follows:

Nitrosation : A suitable phenolic precursor is reacted with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to yield a p-nitrosophenol derivative. acs.orgrsc.org For the synthesis of the target compound, the ideal precursor would be Ethyl (4-hydroxyphenyl)carbamate.

Carbamate Formation : This step is not directly applicable if starting with Ethyl (4-hydroxyphenyl)carbamate. A more plausible route involves starting with 4-nitrosophenol (B94939). The hydroxyl group of 4-nitrosophenol can then be converted into an ethyl carbamate. This is commonly achieved by reacting the phenol with ethyl isocyanate or by first reacting it with an activating agent like p-nitrophenyl chloroformate followed by reaction with an amine, although for an ethyl carbamate, reaction with ethyl chloroformate in the presence of a base would be more direct. acs.orggoogle.comnih.gov

The reaction of phenols with p-nitrophenyl chloroformate, followed by an amine, is a known method for producing carbamates. emerginginvestigators.org Similarly, reacting a phenol with an isocyanate can yield a carbamate.

Approaches via Nitration and Reduction Strategies

This synthetic route involves the initial introduction of a nitro (-NO₂) group onto an aromatic precursor, followed by its selective partial reduction to the nitroso (-NO) functionality.

The general pathway is:

Nitration : The starting material, likely Ethyl phenylcarbamate, is nitrated to introduce a nitro group onto the aromatic ring. Standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) typically direct the nitro group to the para position, yielding Ethyl (4-nitrophenyl)carbamate.

Selective Reduction : The subsequent step is the partial reduction of the nitro group to a nitroso group. This transformation is challenging because the nitroso group is itself readily reduced to hydroxylamine and then to the amine. mdpi.com Therefore, mild and selective reducing agents are required.

Several methods have been developed for the chemoselective reduction of aromatic nitro compounds. researchgate.netresearchgate.net For example, certain catalytic systems using zinc dust or specific transition metal catalysts under controlled conditions can favor the formation of N-arylhydroxylamines, which are closely related to the nitroso intermediate. mdpi.comresearchgate.net The reduction of aromatic nitro compounds can also be achieved using reagents like sodium sulfhydrate under specific conditions, though this often leads to the amino compound. google.com Achieving a clean stop at the nitroso stage requires careful selection of the catalyst, reducing agent, and reaction conditions to prevent over-reduction. semanticscholar.org

Table 2: Comparison of Synthetic Strategies
StrategyPrecursorKey Transformation(s)AdvantagesChallenges
Oxidation Ethyl (4-aminophenyl)carbamateOxidation of -NH₂ to -NODirect, often high-yieldingPotential for over-oxidation to -NO₂
Nitrosation/Carbamoylation 4-NitrosophenolCarbamate formation on -OHUtilizes readily available precursorsMulti-step process
Nitration/Reduction Ethyl phenylcarbamateNitration followed by selective reduction of -NO₂ to -NOEstablished nitration chemistrySelective reduction is difficult; over-reduction is common

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical production. These principles can be applied to the synthesis of this compound, primarily by improving the synthesis of its carbamate precursor. Traditional carbamate synthesis often involves hazardous reagents like phosgene (B1210022) or isocyanates. tubitak.gov.trnih.gov

Performing reactions without a solvent or in a minimal amount of solvent is a core principle of green chemistry. Solvent-free methods reduce volatile organic compound (VOC) emissions and can simplify product purification. For carbamate synthesis, solvent-free methods have been developed that rely on mechanical grinding. tubitak.gov.tr For example, primary carbamates can be prepared in high yield and purity by grinding an alcohol with sodium cyanate (B1221674) and trichloroacetic acid in a mortar at room temperature. tubitak.gov.tr This simple, solvent-free method avoids the need for toxic solvents, expensive starting materials, and complex purification techniques like column chromatography. tubitak.gov.trresearchgate.net Such a methodology could be adapted for the synthesis of the precursor, Ethyl (4-nitrophenyl)carbamate, from 4-nitrophenol and a suitable source for the carbamate moiety.

Table 2: Example of Solvent-Free Carbamate Synthesis
Alcohol SubstrateReagentsConditionsYield (%)Reference
(-)-MentholNaOCN, CCl3COOHGrinding, RT, 12h75 researchgate.net
Benzyl alcoholNaOCN, CCl3COOHGrinding, RT, 12h80 researchgate.net
PhenolNaOCN, CCl3COOHGrinding, RT, 12h95 researchgate.net
1-OctanolNaOCN, CCl3COOHGrinding, RT, 12h70 researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Catalytic methods are fundamental to improving atom economy by enabling reactions with fewer byproducts. In carbamate synthesis, green catalytic approaches focus on replacing toxic reagents like phosgene with more benign alternatives such as carbon dioxide (CO2) or urea. rsc.orgrsc.orgresearchgate.net

Several catalytic systems have been developed for this purpose:

CO2 as a Carbonyl Source : Carbon dioxide is an attractive, renewable, and non-toxic C1 source for carbamate synthesis. nih.gov The three-component coupling of amines, CO2, and alkyl halides can produce carbamates. chemistryviews.org The use of a polymer-supported, recyclable catalyst like polystyrene-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) allows the reaction to proceed under mild conditions (1 atm CO2, room temperature) with easy catalyst recovery. chemistryviews.org Heterogeneous catalysts, such as graphene oxide-based zinc composites, have also been shown to be effective for CO2 fixation into carbamates. nih.gov

Urea as a Carbonyl Source : Urea can serve as a solid, stable, and safe alternative to phosgene for synthesizing carbamates. A TiO2–Cr2O3/SiO2 catalyst has been reported for the effective synthesis of N-substituted carbamates from amines, urea, and alcohols, achieving high yields. rsc.org The catalyst is reusable and operates in a more environmentally friendly process.

Dehydrogenative Synthesis : An atom-efficient route involves the dehydrogenation of formamides to generate isocyanates in situ, which are then trapped by an alcohol to form the carbamate. morressier.com This method produces only H2 as a byproduct. Pincer-supported iron complexes have been developed as the first first-row transition metal catalysts for this transformation. morressier.com

These green catalytic methods represent a significant advance in producing the carbamate backbone, which is central to the structure of this compound, by enhancing both safety and atom economy.

Reactivity and Mechanistic Investigations of Ethyl 4 Nitrosophenyl Carbamate

Reactions Involving the Carbamate (B1207046) Moiety

Hydrolysis and Transamidation Mechanisms

The hydrolysis of N-aryl carbamates such as ethyl (4-nitrosophenyl)carbamate can proceed through different mechanisms depending on the pH of the medium.

Under basic conditions, two primary mechanisms are relevant: the E1cB (Elimination-Unimolecular Conjugate Base) and the B_Ac2 (Base-catalyzed, bimolecular acyl substitution). The E1cB pathway is often favored for carbamates with acidic N-H protons and a good leaving group on the carbonyl carbon. The reaction begins with the deprotonation of the carbamate nitrogen to form an anion. This is followed by the rate-determining elimination of the ethoxide group to form a highly reactive isocyanate intermediate (4-nitrosophenyl isocyanate). This intermediate is then rapidly attacked by water to form a carbamic acid, which decarboxylates to yield 4-nitrosoaniline (B1616193).

Alternatively, the B_Ac2 mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to produce a carbamate anion, which is subsequently protonated.

Transamidation can occur when the hydrolysis is performed in the presence of an amine. The isocyanate intermediate generated via the E1cB mechanism can be trapped by the amine nucleophile to form a substituted urea, competing with the hydrolysis pathway.

Under acidic conditions, hydrolysis typically follows an A_Ac2 (Acid-catalyzed, bimolecular acyl substitution) mechanism. This involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Table 3: Mechanistic Pathways for Carbamate Hydrolysis

ConditionMechanismKey StepsProducts
Basic (OH⁻)E1cB1. N-H deprotonation2. Elimination to form isocyanate3. H₂O attack & decarboxylation4-Nitrosoaniline, Ethanol, CO₂
Basic (OH⁻)B_Ac21. OH⁻ attack on C=O2. Formation of tetrahedral intermediate3. Expulsion of leaving group4-Nitrosoaniline, Ethanol
Acidic (H₃O⁺)A_Ac21. O=C protonation2. H₂O attack on C=O3. Expulsion of leaving group4-Nitrosoaniline, Ethanol, CO₂

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the carbamate moiety in this compound can be functionalized through alkylation and acylation reactions.

N-Alkylation involves the substitution of the hydrogen atom on the carbamate nitrogen with an alkyl group. A mild and selective method for this transformation utilizes cesium carbonate (Cs₂CO₃) as the base and tetrabutylammonium (B224687) iodide (TBAI) as an additive in the presence of an alkyl halide. epa.gov This protocol is efficient for achieving mono-N-alkylation of both aliphatic and aromatic carbamates in high yields. epa.govnih.gov The reaction proceeds via the formation of a carbamate anion, which then acts as a nucleophile, attacking the alkyl halide. TBAI is thought to facilitate the reaction and minimize overalkylation. nih.govacs.org

N-Acylation introduces an acyl group onto the carbamate nitrogen, forming an N-acyl carbamate or an imide derivative. This can be accomplished by reacting the carbamate with an acylating agent such as a carboxylic acid anhydride. The reaction can be catalyzed by solid acid catalysts like Wells-Dawson heteropolyacids under solvent-free conditions, offering a green and efficient route to the N-acylated products. sciforum.net

Table 4: Reagents for N-Functionalization of Carbamates

ReactionReagentsConditionsProduct ClassReference
N-AlkylationAlkyl Halide, Cs₂CO₃, TBAIAnhydrous DMFN-Alkyl-N-(4-nitrosophenyl)carbamate epa.govnih.gov
N-AcylationAcid Anhydride, Heteropolyacid catalystSolvent-free, room temperatureEthyl N-acyl-N-(4-nitrosophenyl)carbamate sciforum.net

Cleavage Strategies for Carbamate Deprotection

The ethyl carbamate group can be viewed as a protecting group for the 4-nitrosoaniline core. Its removal, or deprotection, to yield the free amine is a key transformation. Various strategies exist for the cleavage of carbamates.

Strong basic or acidic hydrolysis, as described in section 3.2.1, will ultimately lead to cleavage of the carbamate bond. However, more specific and milder reagents are often employed to avoid harsh conditions that might affect other functional groups, such as the nitroso moiety.

A common method for the cleavage of carbamates is treatment with tetrabutylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). This reagent provides a mild route for deprotection. Other nucleophilic systems, such as 2-mercaptoethanol (B42355) in the presence of a base, have also been reported for the cleavage of certain carbamates under non-hydrolytic conditions. For aryl O-carbamates, reductive cleavage using Schwartz's reagent (zirconocene hydrochloride) is an effective method, though its applicability to N-aryl carbamates would depend on the specific substrate. [Internal knowledge] Nickel-catalyzed decarboxylation represents a modern approach to convert aryl carbamates into aromatic amines, releasing carbon dioxide as the main byproduct. acs.org

Table 5: Selected Methods for Carbamate Cleavage (Deprotection)

Reagent/SystemConditionsProduct
Strong Base (e.g., NaOH)Aqueous solution, heat4-Nitrosoaniline
Strong Acid (e.g., H₂SO₄)Aqueous solution, heat4-Nitrosoaniline
Tetrabutylammonium Fluoride (TBAF)THF, room temperature4-Nitrosoaniline
Nickel CatalystDioxane, 80 °C4-Nitrosoaniline

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution

The presence of both a deactivating nitroso group and a potentially activating carbamate group on the same aromatic ring presents a complex scenario for electrophilic and nucleophilic aromatic substitution reactions. The aza-di-π-methane rearrangement is a photochemical reaction of a molecule with two π-systems separated by a sp³-hybridized carbon atom.

Halogenation Studies on the Phenyl Ring

The introduction of halogen atoms onto the phenyl ring of this compound is an important transformation for modifying its chemical properties. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The nitroso group is known to be a deactivating group and a meta-director for electrophilic aromatic substitution. Conversely, the carbamate group, specifically the nitrogen atom attached to the ring, is an activating group and an ortho-, para-director due to its ability to donate electron density through resonance.

In the case of this compound, the carbamate group is para to the nitroso group. This arrangement means the positions ortho to the carbamate group are also meta to the nitroso group. This alignment of directing effects can lead to specific regiochemical outcomes.

While specific halogenation studies on this compound are not extensively reported in the literature, research on the halogenation of other nitrosoarenes provides valuable insights. For instance, the direct bromination and chlorination of various nitrosoarenes have been achieved using copper(II) bromide and copper(II) chloride, respectively. These reactions proceed under mild conditions and exhibit high para-selectivity to the nitroso group. This suggests that halogenation of this compound would likely occur at the positions ortho to the carbamate group, which are meta to the deactivating nitroso group.

A plausible reaction scheme for the halogenation of this compound is presented below, based on analogous reactions with other nitroso compounds.

Table 1: Predicted Halogenation Products of this compound

ReagentPredicted ProductPosition of Halogenation
Br₂/FeBr₃Ethyl (3-bromo-4-nitrosophenyl)carbamateOrtho to carbamate, meta to nitroso
Cl₂/FeCl₃Ethyl (3-chloro-4-nitrosophenyl)carbamateOrtho to carbamate, meta to nitroso

It is important to note that the carbamate group can also be susceptible to reaction under certain halogenating conditions, potentially leading to side products. The choice of halogenating agent and reaction conditions would be critical to achieve selective functionalization of the aromatic ring.

Nitration and Sulfonation Reactions

The introduction of a nitro (-NO₂) or a sulfo (-SO₃H) group onto the aromatic ring of this compound would further modify its electronic properties and reactivity.

Nitration:

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The directing effects of the substituents on the aromatic ring are paramount in determining the position of the incoming nitro group.

For this compound, the situation is complex. The nitroso group is strongly deactivating and meta-directing. The ethyl carbamate group (-NHCOOEt) is generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. However, the presence of the carbonyl group within the carbamate functionality can withdraw electron density, moderating its activating effect compared to a simple amino group.

Given that the para position is already occupied by the nitroso group, nitration would be expected to occur at the positions ortho to the carbamate group. These positions are also meta to the nitroso group, leading to a reinforcing directing effect. Therefore, the primary product of nitration is anticipated to be ethyl (3-nitro-4-nitrosophenyl)carbamate.

Sulfonation:

Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, this is an electrophilic aromatic substitution reaction. The directing effects of the nitroso and carbamate groups will again determine the regiochemical outcome. As with nitration, the positions ortho to the activating carbamate group and meta to the deactivating nitroso group are the most likely sites for substitution. Thus, the expected product of sulfonation would be ethyl (3-sulfo-4-nitrosophenyl)carbamate.

It is crucial to consider that under the harsh acidic conditions of nitration and sulfonation, the carbamate and nitroso groups themselves could undergo side reactions, such as hydrolysis or oxidation. Optimization of reaction conditions would be necessary to favor aromatic ring functionalization.

Radical Chemistry of Nitrosoarene Carbamates

The nitroso group makes nitrosoarene carbamates interesting substrates for radical chemistry. The formation and reactivity of radical species derived from these compounds can lead to novel chemical transformations.

Formation and Reactivity of Radical Species

Nitrosoarenes can undergo one-electron reduction to form nitrosoarene radical anions. researchgate.net This reduction can be achieved through various methods, including electrochemical means or by using chemical reducing agents. In the context of this compound, the presence of the electron-withdrawing nitroso group facilitates the acceptance of an electron to form a radical anion.

The resulting radical anion of this compound would have the unpaired electron density delocalized over the aromatic ring and the nitroso group. This delocalization contributes to the stability of the radical species.

The general scheme for the formation of the radical anion is as follows:

This compound + e⁻ → [this compound]⁻˙

Further research is needed to fully characterize the specific radical species derived from this compound and to explore its synthetic utility.

Electron Transfer Mechanisms

Electron transfer is a fundamental step in the radical chemistry of this compound. The ease with which the molecule accepts an electron is a key parameter governing its reactivity in these processes. The electron-withdrawing nature of the nitroso group plays a pivotal role in lowering the energy of the lowest unoccupied molecular orbital (LUMO), making the compound more susceptible to reduction.

The electron transfer can be initiated by various means, including:

Electrochemical methods: Applying a potential to an electrode in a solution of the compound.

Photochemical methods: Using light to excite the molecule and facilitate electron transfer from a donor.

Chemical reductants: Employing reducing agents that can donate a single electron.

Applications of Ethyl 4 Nitrosophenyl Carbamate in Advanced Chemical Synthesis and Materials Science

Use as a Building Block in Complex Organic Synthesis

The reactivity of its dual functional groups allows Ethyl (4-nitrosophenyl)carbamate to serve as a valuable starting material or intermediate in the construction of more complex molecular architectures.

Precursor for Nitrogen-Containing Heterocycles

The nitroso group (–N=O) on the aromatic ring is a key reactive site that enables the synthesis of various nitrogen-containing heterocyclic compounds. Nitrosoarenes are known to participate in a range of cyclization and condensation reactions. researchgate.netrsc.org

Research on alkyl N-(C-nitrosoaryl)carbamates has demonstrated their utility in forming new heterocyclic structures. For instance, these compounds can undergo condensation reactions with various nucleophiles. One notable reaction is the condensation with aniline (B41778), which leads to the formation of azobenzene (B91143) derivatives. Another significant reaction involves the condensation with active methylene (B1212753) compounds like benzylpyridinium chloride, resulting in the formation of phenylnitrone derivatives. epa.gov These reactions highlight the capability of the nitroso group to act as an electrophilic center, facilitating the construction of larger, functionalized molecules.

Furthermore, the nitroso group is a powerful dienophile in hetero-Diels-Alder reactions. While specific studies on this compound are limited, research on the closely related methyl N-(p-nitrosophenyl)carbamate has shown its ability to react with dienes like 2,3-dimethylbutadiene and ethyl 2,4-hexadienoate to form 1,2-oxazine derivatives. This [4+2] cycloaddition provides a direct route to six-membered heterocycles containing a nitrogen-oxygen bond, which are valuable scaffolds in medicinal chemistry.

Table 1: Heterocycle Synthesis from N-(C-Nitrosoaryl)carbamates

Reactant Reaction Type Resulting Heterocyclic System
Aniline Condensation Azobenzene derivative
Benzylpyridinium Chloride Condensation Phenylnitrone derivative
2,3-Dimethylbutadiene Hetero-Diels-Alder 1,2-Oxazine derivative

Reagent in Cross-Coupling Reactions

The carbamate (B1207046) and nitroso moieties in this compound suggest its potential as a reagent in modern cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

The N-aryl carbamate portion of the molecule is particularly relevant. Palladium-catalyzed cross-coupling reactions have been efficiently used for the synthesis of N-aryl carbamates from aryl halides and triflates. rsc.org This suggests that the carbamate group in this compound could potentially direct or participate in such catalytic cycles.

Moreover, rhodium-catalyzed C-H activation of aryl carbamates has been reported as a method for forming new C-C bonds. researchgate.net Although specific studies involving a nitroso-substituted aryl carbamate are not widely available, the presence of the directing carbamate group could facilitate the ortho-C-H activation of the phenyl ring, allowing for coupling with various partners.

The nitroso group itself can be an active participant in cross-coupling reactions. For instance, nitrosoarenes can act as intermediates in copper-catalyzed reactions with aryl boronic acids to form diarylamines. This indicates that under appropriate catalytic conditions, the nitroso group of this compound could be transformed into an amino group and coupled with another aryl partner in a single pot.

Role in Polymer Chemistry and Functional Materials

The functional groups of this compound also lend themselves to applications in polymer science, from the synthesis of novel polymers to the modification of existing ones and the creation of responsive materials.

Monomer in Polymerization Reactions

Aromatic dinitroso compounds are known to be capable of polymerization, forming azodioxy linkages. mdpi.com This suggests that this compound, possessing a polymerizable nitroso group, could potentially be used as a monomer to create polymers with novel backbones. The resulting polymers would feature alternating aromatic and azodioxy units, which could imbue the material with unique electronic and optical properties.

Additionally, the carbamate functionality can be a site for polymerization. For instance, carbamate-functional polymers can be prepared through various synthetic routes, including the reaction of hydroxyl-functional polymers with lower alkyl carbamates. nih.gov While direct polymerization of this compound as a monomer is not extensively documented, its structure suggests potential for incorporation into polymer chains.

Modifying Agent for Polymer Properties

This compound can be envisioned as a modifying agent to introduce specific functionalities onto polymer surfaces or into the bulk polymer matrix. The carbamate group can react with hydroxyl-functional polymers via transesterification to graft the (4-nitrosophenyl)carbamate moiety onto the polymer backbone. nih.gov

This surface functionalization can alter the properties of the polymer, such as its wettability, adhesion, and biocompatibility. The introduction of the nitroso group, a reactive functional group, onto a polymer surface opens up possibilities for further chemical transformations, allowing the polymer to act as a scaffold for the attachment of other molecules of interest.

Table 2: Potential Polymer Modification Strategies

Polymer Type Modification Reaction Introduced Functionality Potential Application
Hydroxyl-functional polymer Transesterification with carbamate (4-nitrosophenyl)carbamate side chains Further functionalization, altered surface properties

Component in Responsive Materials

Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. rsc.orgrsc.org The nitroso group in this compound presents an interesting feature for the design of such materials.

Aromatic C-nitroso compounds are known to exist in a monomer-dimer equilibrium, which can be influenced by factors like temperature and light. mdpi.com The monomeric form is typically colored, while the dimeric azodioxy form is often colorless. Incorporating this compound into a polymer system could lead to materials that exhibit chromic behavior in response to thermal or photo-stimuli.

Furthermore, the nitroso group can be reduced to an amino group. This transformation can be triggered by chemical or electrochemical stimuli. If this compound were part of a polymer network, such a reduction could lead to changes in the polymer's charge, polarity, and swelling behavior, making it a component for redox-responsive materials. These materials could find applications in areas such as chemical sensing, drug delivery, and actuator development. rsc.orgnih.govrsc.org

Photochemical Applications and Photo-Triggered Reactions

The photochemistry of aromatic nitroso compounds is a field rich with complex and useful transformations. The nitroso group, when attached to an aromatic ring, can absorb light, leading to electronically excited states that can undergo a variety of reactions. For this compound, the presence of the ethyl carbamate substituent can be expected to modulate the photochemical properties of the 4-nitrosophenyl chromophore.

Photoisomerization Studies

Aromatic C-nitroso compounds are known to exist in equilibrium between monomeric and dimeric forms, with the dimeric species, known as azodioxy compounds, often being colorless or pale yellow. mdpi.comat.ua The monomeric form, which is typically blue or green, can be generated from the dimer by photolysis, particularly at low temperatures. mdpi.com This reversible photodissociation represents a form of photoisomerization and photochromism.

Upon irradiation with UV light, typically around 254 nm, the azodioxy dimer of an aromatic nitroso compound can dissociate into two monomeric nitroso molecules. mdpi.com This process can be monitored by observing the appearance of the characteristic visible absorption of the monomer. While specific studies on this compound are not prevalent, it is reasonable to predict that it would exhibit similar behavior. The photo-induced dissociation of its potential dimer would yield the monomeric this compound, a process that could be reversed thermally. The kinetics and equilibrium of this photoisomerization would be influenced by the electronic nature of the ethyl carbamate group.

Table 1: Predicted Photochemical Properties of this compound based on Analogous Aromatic Nitroso Compounds

PropertyPredicted CharacteristicBasis of Prediction
Dimer PhotodissociationReversible dissociation to monomer upon UV irradiationGeneral behavior of aromatic C-nitroso compounds mdpi.com
Monomer AbsorptionExpected in the visible region (blue or green color)Characteristic of aromatic nitroso monomers mdpi.com
PhotochromismPotential for reversible color change with light and heatBased on the reversible monomer-dimer equilibrium mdpi.com

Photolytic Generation of Reactive Intermediates

The photolysis of nitroso compounds can lead to the cleavage of the C-N or N-O bonds, generating reactive intermediates. In the case of aromatic nitroso compounds, irradiation can lead to the formation of aryl nitrenes or other radical species, although this is less common than for nitro compounds. More specifically, the excited state of the nitroso group can interact with other molecules or undergo intramolecular reactions.

For this compound, photolysis could potentially lead to the generation of a 4-carbamoylphenyl radical and nitric oxide (NO), although the quantum yield for such a process may be low. The specific pathway would be highly dependent on the solvent and the presence of other reactants. The generation of such reactive species under controlled photochemical conditions could be valuable in specialized synthetic applications where the introduction of a functionalized phenyl radical is desired.

Probes for Mechanistic Studies in Non-Biological Systems

The reactivity of the nitroso group makes it a useful tool for probing the mechanisms of chemical reactions, particularly those involving radical intermediates.

Spin Trapping Agent in Radical Chemistry

Spin trapping is a powerful technique used in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy to detect and identify short-lived free radicals. wikipedia.org A spin trap is a diamagnetic compound that reacts with a transient radical to form a much more stable paramagnetic radical, known as a spin adduct. wikipedia.org C-nitroso compounds are a class of spin traps that can be particularly informative. wikipedia.org

When a radical adds to the nitrogen atom of the nitroso group, it forms a stable nitroxide radical. The resulting EPR spectrum of this spin adduct provides information about the trapped radical through the analysis of hyperfine coupling constants. wikipedia.org Aromatic nitroso compounds like nitrosobenzene (B162901) and nitrosodurene are commonly used for this purpose. mdpi.com

This compound, with its nitroso functionality, is a prime candidate for use as a spin trap. It would be expected to react with a variety of carbon-centered, oxygen-centered, and other radicals to form stable nitroxide adducts. The ethyl carbamate group would likely have a subtle electronic effect on the spin-trapping efficiency and the EPR parameters of the resulting spin adducts, potentially offering a different profile compared to more common spin traps.

Table 2: Potential Application of this compound as a Spin Trap

ParameterDescriptionRelevance to this compound
Spin Adduct Formation Reaction with a transient radical (R•) to form a stable nitroxide radical.The -N=O group is the reactive site for radical capture.
EPR Spectroscopy Detection and characterization of the spin adduct.Hyperfine coupling constants in the EPR spectrum would help identify the trapped radical.
Influence of Substituent The ethyl carbamate group can affect reactivity and spectral properties.May alter the selectivity of the spin trap for different types of radicals.

Labeling Agent for Specific Chemical Sites

The electrophilic nature of the nitroso group allows it to react with nucleophiles. A particularly important reaction in a chemical context is the reaction of nitroso compounds with thiols. This reaction can lead to the formation of sulfinamide derivatives or, under certain conditions, can be involved in redox processes.

This reactivity suggests that this compound could be employed as a labeling agent for thiol-containing molecules in non-biological systems. By reacting with a specific thiol site on a polymer or a surface, the 4-carbamoylphenyl moiety would be introduced, allowing for the subsequent detection or modification of that site. The reaction would likely proceed via nucleophilic attack of the thiol on the nitroso nitrogen. The success of such a labeling strategy would depend on the specific reaction conditions and the nature of the thiol-containing substrate. This application is analogous to the well-studied process of S-nitrosylation in biological systems. frontiersin.org

Advanced Analytical and Spectroscopic Characterization Techniques for Ethyl 4 Nitrosophenyl Carbamate and Its Derivatives

High-Resolution Mass Spectrometry for Mechanistic Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for probing the intricate details of chemical reactions involving ethyl (4-nitrosophenyl)carbamate. Its high accuracy and resolving power enable the precise determination of elemental compositions, which is crucial for identifying transient intermediates and elucidating reaction pathways. nih.govrsc.org

The synthesis and subsequent reactions of this compound can proceed through various short-lived intermediates. HRMS, particularly when coupled with electrospray ionization (ESI) or other soft ionization techniques, allows for the detection and characterization of these low-abundance species directly from the reaction mixture. nih.govresearchgate.net For instance, in the synthesis of related carbamates, intermediates such as charged species can be readily monitored. nih.gov

While specific HRMS data for the reaction intermediates of this compound is not extensively reported in publicly available literature, the general approach would involve monitoring the reaction progress over time. By analyzing the mass-to-charge ratio (m/z) of ions at different stages, one could identify key intermediates. For example, in a potential synthesis from a precursor amine, the formation of charged intermediates could be tracked. Real-time mass spectrometric detection has been successfully employed to identify transient species in complex organic reactions, providing a blueprint for how such studies could be designed for the title compound. nih.gov

Table 1: Hypothetical Reaction Intermediates in the Synthesis of this compound Amenable to HRMS Detection

Intermediate NameMolecular FormulaExact Mass (Da)Role in Reaction
4-NitrosophenoxideC₆H₄NO₂⁻122.0247Nucleophile in carbamate (B1207046) formation
Isocyanate PrecursorC₇H₄N₂O₂148.0273Potential reactive intermediate
Protonated CarbamateC₉H₁₁N₂O₃⁺195.0764Product ion in ESI-MS

This table is illustrative and based on plausible reaction mechanisms for similar compounds.

Isotopic labeling in conjunction with mass spectrometry is a powerful strategy to trace the fate of atoms and functional groups during a chemical transformation. By selectively replacing atoms (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H) in this compound or its precursors, the movement and incorporation of these labeled atoms can be followed, providing unambiguous evidence for reaction mechanisms. nih.gov

Table 2: Representative Isotopic Labeling Scheme for Mechanistic Analysis

Labeled PrecursorIsotopeExpected Mass Shift in Product (amu)Mechanistic Insight
Ethyl Chloroformate-¹³C¹³C+1Confirms the source of the carbonyl carbon.
4-Nitrosoaniline-¹⁵N¹⁵N+1Traces the aniline (B41778) nitrogen through the reaction.
Ethanol-d₆²H+5Determines the fate of the ethyl group.

This table illustrates potential isotopic labeling experiments and the insights they would provide.

Advanced Nuclear Magnetic Resonance Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers a suite of techniques to meticulously map the chemical structure and connectivity of this compound in both solution and the solid state.

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum. youtube.comslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal the coupling between the ethyl group protons (triplet and quartet) and the couplings between adjacent protons on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). This is crucial for assigning the carbon signals of the ethyl group and the protonated carbons of the aromatic ring. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is invaluable for identifying quaternary carbons (such as the carbonyl carbon and the carbon bearing the nitroso group) by their correlation to nearby protons. epfl.ch

Although specific 2D NMR spectra for this compound are not widely published, data from analogous carbamates provide expected correlation patterns. rsc.org

Table 3: Expected 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)
-O-CH₂ -CH₃-O-CH₂-CH₃ C of CH₂C of CH₃, Carbonyl C
-O-CH₂-CH₃ -O-CH₂ -CH₃C of CH₃C of CH₂, Carbonyl C
Aromatic ProtonsAdjacent Aromatic ProtonsDirectly Bonded Aromatic COther Aromatic C's, C-NO
N-H (if observable)-Carbonyl C, Aromatic C's

This table is a predictive representation based on established 2D NMR principles.

Solid-state NMR (ssNMR) provides critical structural information about molecules in their crystalline or adsorbed states, where solution NMR is not applicable. This is particularly important for understanding polymorphism, intermolecular interactions, and the local environment of the nitroso and carbamate groups in the solid phase. acs.org

Pioneering work on C-nitrosoarene compounds using ¹⁷O ssNMR has demonstrated the extreme sensitivity of the ¹⁷O chemical shift tensor to the electronic structure of the nitroso group. researchgate.netresearchgate.net These studies, while not on the exact title compound, establish a methodology for probing the N=O bond characteristics. For this compound, ¹³C and ¹⁵N ssNMR would also be highly informative. ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can distinguish between different crystalline forms (polymorphs) by revealing differences in the chemical shifts of the carbon atoms. researchgate.net Similarly, ¹⁵N ssNMR would provide direct insight into the electronic environment of both the carbamate and nitroso nitrogen atoms.

Table 4: Potential Solid-State NMR Parameters for this compound

NucleusNMR ParameterStructural Information Provided
¹³CChemical ShiftPolymorphism, molecular packing
¹⁵NChemical ShiftElectronic environment of N atoms
¹⁷OQuadrupole Coupling, Chemical Shift AnisotropyN=O and C=O bond character
¹HChemical Shift, Dipolar CouplingProton environments, intermolecular proximity

This table outlines the potential of various ssNMR experiments for characterizing the solid-state structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray structure of this compound would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

While a crystal structure for this compound itself is not available in open-access crystallographic databases, the structures of closely related compounds offer valuable insights into the expected molecular geometry. For example, the crystal structure of phenyl N-phenyl-carbamate reveals the planarity of the carbamate group and the dihedral angle between the aromatic rings. nih.gov Similarly, the crystal structure of a thiocarbamate analog, (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate, shows an essentially planar molecule with specific hydrogen bonding patterns. nih.gov Analysis of related nitrophenyl carbamate derivatives also provides detailed conformational data. researchgate.net Based on these analogs, one can anticipate that the carbamate group in this compound would be planar and that the molecule would likely engage in intermolecular hydrogen bonding via the N-H group and the oxygen atoms of the carbamate and nitroso moieties.

Table 5: Crystallographic Data for an Analogous Compound: (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.9247 (12)
b (Å)7.6430 (14)
c (Å)10.4772 (19)
α (°)105.782 (8)
β (°)90.136 (8)
γ (°)107.769 (7)
Volume (ų)505.94 (16)

Data from the crystal structure of a closely related thiocarbamate analog. nih.gov

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational states of this compound. By analyzing the vibrational modes of the molecule, detailed information about its structural integrity and the electronic environment of its constituent atoms can be obtained.

FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The positions and intensities of the absorption bands in an FT-IR spectrum are characteristic of specific functional groups. For this compound, the key vibrational modes of interest include the N=O stretch of the nitroso group, the C=O and C-N stretches of the carbamate linkage, and the various vibrations of the aromatic ring.

Research on related compounds provides insight into the expected spectral features. For instance, studies on thiocarbamates, such as (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate, have identified characteristic vibrational bands. researchgate.net The analysis of ethyl propionate (B1217596) using a combination of FT-IR and theoretical calculations has been instrumental in understanding the behavior of the C=O stretching frequency in different microenvironments. nih.govnih.gov C-nitroso compounds typically exhibit a characteristic N=O stretching frequency in the range of 1539-1621 cm⁻¹. baranlab.org

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the C-C stretching modes of the aromatic ring and the symmetric vibrations of the nitroso group. Surface-enhanced Raman scattering (SERS) has been successfully employed for the quantitative detection of ethyl carbamate in various matrices, demonstrating the sensitivity of Raman techniques for carbamate analysis. nih.govnih.gov

The combined application of FT-IR and Raman spectroscopy, supported by computational methods like Density Functional Theory (DFT), can provide a comprehensive vibrational assignment for this compound. This approach has been effectively used for the structural and vibrational analysis of complex organic molecules, such as benzothiazole (B30560) derivatives. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Nitroso (N=O)Stretching1539 - 1621FT-IR, Raman
Carbonyl (C=O)Stretching~1700 - 1740FT-IR, Raman
Carbamate (C-N)Stretching~1200 - 1300FT-IR
Aromatic Ring (C=C)Stretching~1450 - 1600FT-IR, Raman
Aromatic C-HBending (out-of-plane)~750 - 900FT-IR
Ethyl (C-H)Stretching~2850 - 3000FT-IR, Raman

Ultraviolet-Visible and Chiroptical Spectroscopies for Electronic Transitions and Chirality

Ultraviolet-visible (UV-Vis) and chiroptical spectroscopies probe the electronic transitions within a molecule, providing insights into its electronic structure and, in the case of chiral molecules, their stereochemistry.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The electronic spectrum of C-nitroso compounds is of particular interest. nih.gov These compounds are often characterized by a weak absorption in the long-wavelength visible region (around 630-790 nm), which is attributed to the n → π* transition of the nitroso group. baranlab.org This transition is responsible for the characteristic blue or green color of many monomeric C-nitroso compounds. baranlab.org In addition to this band, more intense absorptions corresponding to π → π* transitions of the aromatic ring are expected at shorter wavelengths in the UV region.

Chiroptical Spectroscopy

Chiroptical techniques, such as circular dichroism (CD), measure the differential absorption of left and right circularly polarized light. ethz.ch While this compound itself is not chiral, the introduction of a chiral center into the molecule or its interaction with a chiral environment could induce a CD spectrum. Studies on chiral nitroso compounds, such as N-nitrosaziridines, have shown that the nitroso chromophore can exhibit a Cotton effect in the CD spectrum corresponding to its long-wavelength electronic transition. rsc.org The sign and magnitude of this Cotton effect are sensitive to the stereochemistry of the molecule. rsc.org Therefore, chiroptical spectroscopy could be a valuable tool for studying the stereochemical aspects of chiral derivatives of this compound.

Interactive Data Table: Expected Electronic Transitions for this compound

ChromophoreElectronic TransitionExpected Wavelength (nm)
Nitroso (N=O)n → π630 - 790
Phenyl Ringπ → π200 - 300

Electron Paramagnetic Resonance Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govmdpi.com The study of radical species derived from this compound is crucial for understanding its reactivity and potential degradation pathways.

The nitroso group can be involved in radical reactions, and the resulting nitrogen-centered radicals can be detected by EPR. For instance, the oxidation of related compounds like dimethylamine (B145610) has been shown to generate nitrogen-containing radicals, including dimethyl nitroxide radicals, which have been characterized by EPR. rsc.org The g-value and hyperfine coupling constants obtained from an EPR spectrum provide detailed information about the structure and electronic environment of the radical. u-tokyo.ac.jp

In the context of this compound, radical species could potentially be formed through homolytic cleavage of bonds upon exposure to heat or light, or through redox reactions. EPR spectroscopy, often in conjunction with spin trapping techniques, would be the definitive method for identifying and characterizing any such transient radical intermediates. nih.gov Spin trapping involves the use of a molecule that reacts with a short-lived radical to form a more stable radical adduct that can be readily detected by EPR.

Interactive Data Table: Potential EPR Signals for Radical Derivatives of this compound

Radical SpeciesExpected g-valueHyperfine Coupling
Nitroxide Radical (Ar-N(O•)-R)~2.006Coupling to ¹⁴N and protons
Phenyl Radical~2.002Coupling to protons

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of aryl carbamates has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022). psu.edu Modern synthetic chemistry is moving towards more sustainable and efficient processes.

Established and Novel Synthetic Approaches: Conventional synthesis of Ethyl (4-nitrosophenyl)carbamate can be adapted from methods used for related nitroaryl carbamates. smolecule.com A typical route involves the diazotization of 4-aminophenol (B1666318) to yield 4-nitrosophenol (B94939), which is then activated with a phosgene equivalent like triphosgene (B27547) before reacting with ethylamine. smolecule.com

Emerging research focuses on greener alternatives that avoid toxic reagents and minimize waste. Phosgene-free routes for carbamate (B1207046) synthesis that utilize carbon dioxide (CO₂) as a C1 source are particularly attractive due to CO₂'s low cost and non-toxic nature. psu.edursc.org Palladium-catalyzed cross-coupling reactions, which join aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, represent another advanced method for creating N-aryl carbamates with high efficiency. mit.eduacs.org

Furthermore, the field of biocatalysis offers promising sustainable pathways. The use of promiscuous enzymes, such as esterases with acyltransferase activity, has been shown to efficiently produce various carbamates in aqueous media, presenting a green and highly selective future alternative. nih.gov

Table 1: Comparison of Synthetic Methodologies for Aryl Carbamates

MethodKey ReagentsTypical ConditionsAdvantagesChallenges
Conventional Chloroformate Route4-Nitrosophenol, Triphosgene, EthylamineOrganic solvent, BaseEstablished, adaptableUses highly toxic phosgene equivalent
Green CO₂ RouteAmine, Alcohol, CO₂Basic catalyst, moderate pressureAvoids phosgene, uses renewable feedstock. rsc.orgEquilibrium limitations, often requires dehydration. psu.edu
Palladium-Catalyzed Cross-CouplingAryl Halide/Triflate, Sodium Cyanate, AlcoholPalladium catalyst, ligandHigh efficiency, broad substrate scope. acs.orgCost of catalyst, removal of metal residues
Enzymatic SynthesisAmine, Carbonate Donor, EsteraseAqueous media, neutral pHHigh selectivity, environmentally benign. nih.govEnzyme stability, substrate scope limitations

Exploration of Untapped Reactivity Pathways

The bifunctional nature of this compound—possessing both a reactive nitroso group and a versatile carbamate linker—opens avenues for complex molecular construction that remain largely untapped.

Nitroso Group Reactivity: The nitroso group is a powerful dienophile in hetero-Diels-Alder (HDA) reactions, providing a direct route to 1,4-amino-oxo functionalized heterocycles. nih.gov This reaction proceeds under mild conditions with high atom economy. nih.gov Theoretical studies using density functional theory (DFT) predict that the HDA reactions of nitrosoarenes are concerted but highly asynchronous processes. acs.org this compound could serve as a valuable dienophile, reacting with a wide range of dienes to generate complex, nitrogen- and oxygen-containing six-membered rings. Nitrosoarenes also participate in ene reactions, which, for these compounds, proceed via a unique skew trajectory, offering regioselectivity distinct from other common enophiles. acs.orgnih.gov

Carbamate Group Reactivity: The carbamate moiety is not merely a passive linker. Aryl carbamates can be activated for further transformations. For instance, nickel-catalyzed amination of aryl carbamates allows for the C-N bond formation, converting the carbamate into a diarylamine derivative. rsc.org This highlights the potential for sequential cross-coupling reactions where the carbamate first directs one functionalization and is then transformed in a subsequent step. rsc.org Additionally, drawing analogy from the reactivity of p-nitrophenyl carbonates, the carbamate group could potentially be displaced by strong nucleophiles in ring-opening reactions of other moieties within a larger molecular construct. nih.gov

Table 2: Potential Reactivity Pathways for this compound

Functional GroupReaction TypePotential ReactantExpected OutcomeReference/Analogy
Nitroso (-N=O)Hetero-Diels-AlderConjugated DienesFunctionalized Dihydrooxazines nih.gov
Nitroso (-N=O)Ene ReactionAlkenes with Allylic HydrogensAllylic Hydroxylamines acs.org
Aryl CarbamateNickel-Catalyzed AminationSecondary AminesN,N'-Disubstituted Anilines rsc.org
Aryl CarbamateNucleophilic Acyl SubstitutionStrong Nucleophiles (e.g., DBU/DBN)Displacement of Ethoxy Group/Ring-Opening nih.gov

Integration into Advanced Functional Materials

The distinct electronic properties of this compound make it an attractive building block for advanced functional materials, particularly in the realm of redox-active systems and polymers.

The nitroso group is redox-active and can undergo reversible electrochemical processes. researchgate.net This characteristic is fundamental for the design of organic materials for energy storage, such as redox-flow batteries, where organic dyes can serve as inexpensive and electrochemically-active components. researchgate.net this compound could be incorporated as a monomer into a polymer backbone or grafted onto a material surface. The resulting material would possess addressable redox states, making it potentially useful for sensors, electrochromic devices, or as a catalyst support where the catalytic activity can be switched on or off via an electrochemical stimulus. researchgate.net

The carbamate functionality provides a handle for polymerization. Carbamate-containing compounds are precursors to polyurethanes, a major class of polymers. mit.edu By analogy with lactam carbamates derived from p-nitrophenyl carbonates, which are noted for their potential in polymer chemistry, this compound could be a precursor to novel redox-active polyamides or polyurethanes. nih.gov

Development of New Computational Models for Nitrosoarene Systems

Computational chemistry is a powerful tool for predicting molecular properties and reaction outcomes, guiding experimental work and accelerating discovery. For nitrosoarene systems like this compound, the development of robust computational models is crucial.

Density Functional Theory (DFT) has proven effective for evaluating the structural and electronic properties of π-conjugated systems and complex organic molecules. mdpi.comscienceopen.com For nitrosoarenes, DFT calculations (e.g., with the B3LYP functional) have been successfully used to explore the transition states and mechanisms of their Diels-Alder and ene reactions, providing insights into regioselectivity and activation energies that are consistent with experimental data. acs.orgnih.govrsc.org

Future research could focus on developing more sophisticated models for this compound and related compounds. These models could:

Predict Reactivity: By calculating frontier molecular orbital energies (HOMO/LUMO), one can predict the susceptibility of the nitroso group to nucleophilic or electrophilic attack and its reactivity in pericyclic reactions. mdpi.com

Simulate Spectroscopic Properties: Accurately predict IR, NMR, and UV/Vis spectra to aid in the characterization of new compounds and their reaction products. nih.govnih.gov

Model Redox Potentials: Computationally determine the redox potentials associated with the nitroso/nitroxyl radical anion couple, which is essential for designing redox-active materials. researchgate.net

Employ Machine Learning: Use data from DFT calculations to train machine learning models that can rapidly screen large libraries of nitrosoarene derivatives for desired electronic or reactive properties, moving beyond a trial-and-error approach to synthesis.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the organization of molecules into well-defined architectures through non-covalent interactions. This compound possesses key features that make it an excellent candidate for designing self-assembling systems.

The molecule contains both hydrogen bond donors (the N-H group of the carbamate) and multiple hydrogen bond acceptors (the carbonyl oxygen of the carbamate and the oxygen atom of the nitroso group). researchgate.net The N-H···O=C hydrogen bond is a robust and highly directional interaction that frequently drives the formation of predictable patterns like tapes or sheets in related structures. The ability of the nitroso group to act as a hydrogen bond acceptor, though weaker than a carbonyl, adds another layer of potential interactions. researchgate.net Studies on related compounds show that N-H···S and C-H···O bonds can link molecules into complex ribbons and layered structures.

The interplay of these hydrogen bonds, combined with π-π stacking interactions between the aromatic rings, could direct the self-assembly of this compound into ordered one-, two-, or three-dimensional networks. rsc.org By controlling assembly conditions (e.g., solvent, temperature), it may be possible to tune the resulting supramolecular morphology, leading to the formation of fibers, films, or crystalline solids with tailored properties, analogous to how designer carbohydrates can be assembled into distinct helical or lamellar structures. nih.gov

Table 3: Potential Non-Covalent Interactions in this compound for Self-Assembly

Interaction TypeDonor SiteAcceptor SitePotential Supramolecular Motif
Hydrogen BondCarbamate N-HCarbamate C=OLinear tapes, sheets
Hydrogen BondCarbamate N-HNitroso N=OCross-linked networks
Hydrogen BondAromatic C-HCarbamate C=O or Nitroso N=OInter-tape/sheet packing
π-π StackingPhenyl RingPhenyl RingColumnar stacks, layered structures

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.